molecular formula C14H13BrO B8770551 4-(2-Bromoethoxy)-1,1'-biphenyl CAS No. 3351-60-8

4-(2-Bromoethoxy)-1,1'-biphenyl

Cat. No. B8770551
CAS RN: 3351-60-8
M. Wt: 277.16 g/mol
InChI Key: BXSDJMLESOMGIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07192982B2

Procedure details

The title compound was prepared from biphenyl-4-ol via the same procedure used for the preparation of (2S)-3-[4-(2-bromo-ethoxy)-phenyl]-2-methoxy-propionic acid ethyl ester (Example 283, Step 2) to produce a white solid. MS (ES) for C14H13BrO [M−H]−: 279.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(2S)-3-[4-(2-bromo-ethoxy)-phenyl]-2-methoxy-propionic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][C:4]([OH:7])=[CH:3][CH:2]=1.C(OC(=O)[C@@H](OC)CC1C=CC(O[CH2:27][CH2:28][Br:29])=CC=1)C>>[Br:29][CH2:28][CH2:27][O:7][C:4]1[CH:3]=[CH:2][C:1]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)O)C1=CC=CC=C1
Step Two
Name
(2S)-3-[4-(2-bromo-ethoxy)-phenyl]-2-methoxy-propionic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC([C@H](CC1=CC=C(C=C1)OCCBr)OC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce a white solid

Outcomes

Product
Name
Type
product
Smiles
BrCCOC1=CC=C(C=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.